Thiomorpholine 1-oxide
Overview
Description
Thiomorpholine 1-oxide is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its ring structure It is a derivative of thiomorpholine, where the sulfur atom is oxidized to form an oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiomorpholine 1-oxide can be synthesized through the oxidation of thiomorpholine. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction typically proceeds under controlled conditions to ensure complete oxidation while minimizing side reactions .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced oxidation techniques and optimized reaction conditions ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert this compound back to thiomorpholine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine.
Substitution: Various substituted thiomorpholine derivatives
Scientific Research Applications
Thiomorpholine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of thiomorpholine 1-oxide involves its interaction with various molecular targets. The oxidized sulfur atom can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the nitrogen atom can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function .
Comparison with Similar Compounds
Thiomorpholine: The parent compound, lacking the oxidized sulfur atom.
Morpholine: Contains an oxygen atom instead of sulfur.
Piperidine: A similar heterocyclic compound with a nitrogen atom but no sulfur.
Uniqueness: Thiomorpholine 1-oxide is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, along with the oxidized sulfur atom. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
1,4-thiazinane 1-oxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c6-7-3-1-5-2-4-7/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIIJNLSGULWAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959988 | |
Record name | 1lambda~4~-Thiomorpholin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39213-13-3 | |
Record name | 1lambda~4~-Thiomorpholin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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